molecular formula C4H5N3O2 B3065178 5-Methyl-1-nitropyrazole CAS No. 31163-85-6

5-Methyl-1-nitropyrazole

Cat. No.: B3065178
CAS No.: 31163-85-6
M. Wt: 127.1 g/mol
InChI Key: IRZTWMHSCHJVCF-UHFFFAOYSA-N
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Description

5-Methyl-1-nitropyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The compound is notable for its nitro group at the first position and a methyl group at the fifth position. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-nitropyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of 5-methylpyrazole using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable nitration processes using nitrating reagents such as 5-methyl-1,3-dinitro-1H-pyrazole. This reagent acts as a controllable source of the nitronium ion, enabling mild and efficient nitration of a broad range of substrates .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-nitropyrazole undergoes various chemical reactions, including:

    Nitration: Introduction of additional nitro groups under controlled conditions.

    Reduction: Conversion of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Nitration: Nitric acid, sulfuric acid, or nitrating reagents like 5-methyl-1,3-dinitro-1H-pyrazole.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

    Reduction: 5-Methyl-1-aminopyrazole.

    Substitution: Derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

5-Methyl-1-nitropyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-nitropyrazole in chemical reactions involves the generation of the nitronium ion (NO2+), which acts as an electrophile. This ion facilitates the nitration of various substrates by attacking electron-rich sites. The compound’s effects in biological systems are attributed to its ability to interact with specific molecular targets, potentially disrupting cellular processes and leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

  • 1-Methyl-5-nitropyrazole
  • 3-Methyl-1-nitropyrazole
  • 5-Methyl-3-nitropyrazole

Comparison: 5-Methyl-1-nitropyrazole is unique due to the specific positioning of its nitro and methyl groups, which influence its reactivity and stability. Compared to other nitropyrazoles, it offers a balance of high energy content and functional group versatility, making it suitable for a wide range of applications in both research and industry .

Properties

IUPAC Name

5-methyl-1-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-4-2-3-5-6(4)7(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZTWMHSCHJVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342399
Record name 5-Methyl-1-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31163-85-6
Record name 5-Methyl-1-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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